molecular formula C6H12ClNO2 B6180209 2-(cyclobutylamino)acetic acid hydrochloride CAS No. 2613381-98-7

2-(cyclobutylamino)acetic acid hydrochloride

Cat. No.: B6180209
CAS No.: 2613381-98-7
M. Wt: 165.6
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclobutylamino)acetic acid hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is also known by its IUPAC name, cyclobutylglycine hydrochloride. This compound is typically found in a powdered form and is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclobutylamino)acetic acid hydrochloride involves the reaction of cyclobutylamine with chloroacetic acid. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclobutylamine+Chloroacetic acid2-(cyclobutylamino)acetic acid hydrochloride\text{Cyclobutylamine} + \text{Chloroacetic acid} \rightarrow \text{this compound} Cyclobutylamine+Chloroacetic acid→2-(cyclobutylamino)acetic acid hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully monitored and controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(cyclobutylamino)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(cyclobutylamino)acetic acid hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-(cyclobutylamino)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: A precursor in the synthesis of 2-(cyclobutylamino)acetic acid hydrochloride.

    Chloroacetic acid: Another precursor used in the synthesis.

    Cyclobutylglycine: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of a cyclobutyl group and an amino acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

2613381-98-7

Molecular Formula

C6H12ClNO2

Molecular Weight

165.6

Purity

95

Origin of Product

United States

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